Cas no 66134-57-4 (3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone)
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone Chemical and Physical Properties
Names and Identifiers
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- 3-Acetyl-1-ethyl-2-hydroxy-4(1H)-quinolinone
- 3-ACETYL-1-ETHYL-4-HYDROXY-2(1H)-QUINOLINONE
- 1-(1-dimethylaminomethyl-indolizin-3-yl)-ethanone
- 1-[1-(dimethylaminomethyl)indolizin-3-yl]ethanone
- 1-{1-[(dimethylamino)methyl]indolizin-3-yl}ethanone
- 3-Acetyl-1-dimethylaminomethyl-indolizin
- 3-acetyl-1-ethyl-4-hydroxy-1H-quinolin-2-one
- 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
- AC1L65G6
- AC1Q5DBT
- AG-J-39535
- AR-1B9658
- CTK5B9185
- NSC46949
- SR-01000308919
- AKOS000267082
- CHEMBL1599501
- 3-acetyl-1-ethyl-4-hydroxy-2(1h)-quinolinone, AldrichCPR
- SR-01000308919-1
- CS-0454637
- SMR000336844
- 3-ACETYL-1-ETHYL-4-HYDROXYQUINOLIN-2-ONE
- MFCD00226605
- HMS2735N15
- 10X-0920
- 3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
- 66134-57-4
- MLS000763496
- 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
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- Inchi: 1S/C13H13NO3/c1-3-14-10-7-5-4-6-9(10)12(16)11(8(2)15)13(14)17/h4-7,16H,3H2,1-2H3
- InChI Key: MAXQRHZHOYEQQM-UHFFFAOYSA-N
- SMILES: OC1=C(C(C)=O)C(N(CC)C2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 231.08959
- Monoisotopic Mass: 231.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 57.6Ų
Experimental Properties
- PSA: 57.61
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165965-10mg |
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone |
66134-57-4 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165965-50mg |
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone |
66134-57-4 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A165965-100mg |
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone |
66134-57-4 | 100mg |
$ 250.00 | 2022-06-08 | ||
| Apollo Scientific | OR32147-1g |
3-Acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | 95% | 1g |
£602.00 | 2025-02-20 | |
| OTAVAchemicals | 11639034-50MG |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | 95% | 50MG |
$101 | 2023-07-06 | |
| OTAVAchemicals | 11639034-250MG |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | 95% | 250MG |
$201 | 2023-07-06 | |
| OTAVAchemicals | 11639034-1000MG |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | 95% | 1g |
$465 | 2023-07-06 | |
| A2B Chem LLC | AI72354-1mg |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | >95% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI72354-5mg |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | >95% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI72354-10mg |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | >95% | 10mg |
$240.00 | 2024-04-19 |
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone Suppliers
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
Recent Advances in the Study of 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone (CAS: 66134-57-4)
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone (CAS: 66134-57-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic molecule, belonging to the quinolinone class, has demonstrated promising biological activities that warrant further investigation. Recent studies have focused on its synthetic pathways, structural modifications, and potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial therapies.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action as a potential anti-inflammatory agent. Researchers employed molecular docking simulations and in vitro assays to demonstrate its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 of 3.2 μM, while showing minimal activity against COX-1 (IC50 > 100 μM). This selectivity profile suggests potential for development as a novel non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects compared to current therapies.
In the field of antimicrobial research, a team from the University of Tokyo recently reported (Bioorganic & Medicinal Chemistry Letters, 2024) that structural derivatives of 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The lead compound in this series showed a minimum inhibitory concentration (MIC) of 2 μg/mL against clinically isolated MRSA, comparable to vancomycin. Importantly, these compounds maintained activity against vancomycin-resistant strains, highlighting their potential as next-generation antibiotics.
The synthetic chemistry of this compound has also seen significant advancements. A novel, high-yield (87%) synthetic route was developed by researchers at ETH Zurich (Angewandte Chemie, 2023), featuring a one-pot cascade reaction that significantly reduces production costs and improves scalability. This methodological breakthrough could facilitate further pharmacological evaluation and potential commercialization of derivatives.
Recent pharmacokinetic studies (Xenobiotica, 2024) have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The molecule demonstrates good oral bioavailability (68% in rat models) and favorable tissue distribution, with particularly high concentrations achieved in inflamed tissues. These properties, combined with its established safety profile in acute toxicity studies (LD50 > 2000 mg/kg in mice), position it as an attractive candidate for further drug development.
Looking forward, several pharmaceutical companies have initiated preclinical development programs based on 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone scaffolds. The compound's versatility as a pharmacophore allows for diverse structural modifications, enabling the development of targeted therapies for various indications. Current research efforts are particularly focused on optimizing its physicochemical properties to improve blood-brain barrier penetration for potential CNS applications.
In conclusion, 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone represents a promising chemical entity with multiple therapeutic applications. The recent surge in research activity surrounding this compound underscores its potential to address unmet medical needs in inflammation, infection, and possibly other disease areas. Continued investigation into its structure-activity relationships and mechanism of action will likely yield important insights for drug discovery in the coming years.
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